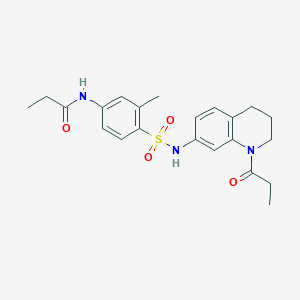![molecular formula C18H18N4O2 B2457898 (2E)-3-(furan-2-yl)-N-{2-méthyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}prop-2-ènamide CAS No. 2097941-17-6](/img/structure/B2457898.png)
(2E)-3-(furan-2-yl)-N-{2-méthyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}prop-2-ènamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a furan ring, a pyrazoloquinazoline ring, and an amide group. Furan is a 5-membered planar ring, which is soluble in most organic solvents . Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research .
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinazoline derivatives are often synthesized through various methods including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan ring, the pyrazoloquinazolin ring, and the amide group. Furan is the most reactive compound of the 5-membered heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan ring could enhance its solubility in organic solvents .Applications De Recherche Scientifique
- Activité Anti-inflammatoire: Des études ont exploré le potentiel anti-inflammatoire de ce composé. Il pourrait inhiber les voies pro-inflammatoires, faisant de lui un candidat pour le développement de médicaments .
- Propriétés Anticancéreuses: Les chercheurs ont étudié ses effets sur les cellules cancéreuses. Le composé pourrait interférer avec la croissance tumorale ou la métastase .
- Inhibition de l'Agrégation de l'α-Synucléine: De nouveaux furan-2-yl-1H-pyrazoles (précurseurs de notre composé) ont montré une activité inhibitrice contre l'agrégation de l'α-synucléine, ce qui est pertinent pour les troubles neurodégénératifs comme la maladie de Parkinson .
- Formation de Liaisons C–O Catalysée au Palladium: L'accès facile au cis-dihydrofurobenzofurane à partir du 2-(2,5-dihydro-furan-2-yl)-phénol implique une formation de liaison C–O oxydante intramoléculaire catalysée par le Pd. Cette voie de synthèse a des implications pratiques en chimie organique .
Chimie Médicinale et Développement de Médicaments
Neurosciences et Maladies Neurodégénératives
Synthèse Organique et Catalyse
Mécanisme D'action
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-9-17-19-11-13-10-14(4-6-16(13)22(17)21-12)20-18(23)7-5-15-3-2-8-24-15/h2-3,5,7-9,11,14H,4,6,10H2,1H3,(H,20,23)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIZQIYEHKSGHS-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CC(CC3)NC(=O)C=CC4=CC=CO4)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C3=C(CC(CC3)NC(=O)/C=C/C4=CC=CO4)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile](/img/structure/B2457819.png)
amine](/img/structure/B2457820.png)
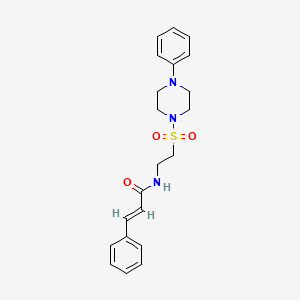

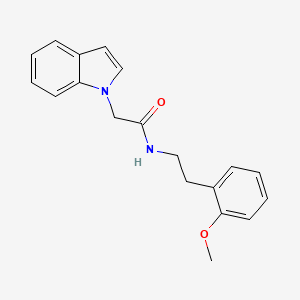
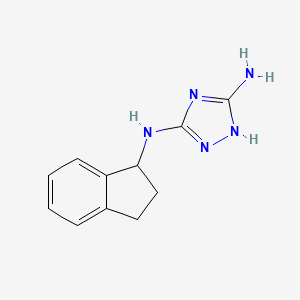
![[9-(3,4-Dimethylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2457826.png)

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2457829.png)
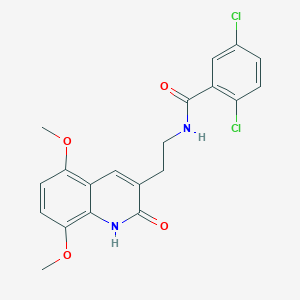
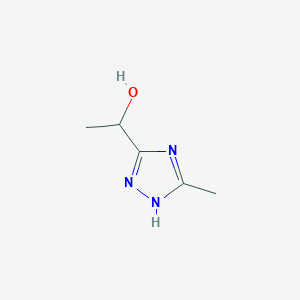
![2-(butylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2457832.png)
